molecular formula C26H35N3O9 B194479 シネパジドマレイン酸塩 CAS No. 26328-04-1

シネパジドマレイン酸塩

カタログ番号: B194479
CAS番号: 26328-04-1
分子量: 533.6 g/mol
InChIキー: XSTJTOKYCAJVMJ-UHDJGPCESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cinepazide maleate has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Cinepazide Maleate interacts with A2 adenosine receptors, potentiating their effects . This interaction plays a crucial role in its function as a vasodilator .

Cellular Effects

Cinepazide Maleate has been shown to protect neuronal cells against oxygen-glucose deprivation (OGD) injury . It suppresses OGD-induced oxidative stress, reducing intracellular reactive oxygen species and malondialdehyde production, and enhancing superoxide dismutase activity . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cinepazide Maleate exerts its effects by stabilizing mitochondrial membrane potential, improving OGD-induced suppression of mitochondrial respiratory complex activities, and enhancing ATP production . These actions contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Cinepazide Maleate has been shown to have long-term effects on cellular function. For instance, in a study of patients with acute ischemic stroke, Cinepazide Maleate was administered once daily for 14 days, and it was found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery .

Dosage Effects in Animal Models

In animal models, the effects of Cinepazide Maleate vary with different dosages

Metabolic Pathways

It is known to interact with A2 adenosine receptors, which play a role in various metabolic processes .

化学反応の分析

Types of Reactions: Cinepazide maleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: Cinepazide maleate can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

類似化合物との比較

    Cinnarizine: Another vasodilator used for similar indications but with different mechanisms of action.

    Flunarizine: Used for migraine prophylaxis and also acts as a vasodilator.

    Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.

Uniqueness of Cinepazide Maleate: Cinepazide maleate is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine potentiation . This dual action makes it particularly effective in improving blood flow and reducing vascular resistance.

生物活性

Cinepazide maleate is a pharmacological compound primarily investigated for its neuroprotective properties, particularly in the context of ischemic stroke. This article explores the biological activity of cinepazide maleate, highlighting its mechanisms, efficacy in clinical studies, and potential adverse effects.

Cinepazide maleate is classified as a small molecule with the chemical formula C22H31N3O5C_{22}H_{31}N_{3}O_{5} and a molecular weight of approximately 417.506 g/mol . The compound belongs to the class of cinnamic acids and derivatives, which are known for various biological activities, including anti-inflammatory and neuroprotective effects.

The mechanism of action of cinepazide maleate is primarily attributed to its ability to improve cerebral blood flow and enhance collateral circulation in the brain. This is particularly beneficial in conditions like ischemic stroke, where timely restoration of blood flow is critical for neuronal survival and functional recovery .

Overview of Clinical Trials

A significant clinical trial assessed the efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke. The study involved 937 patients who received either cinepazide maleate (320 mg daily) or a placebo over 14 days, alongside standard therapy (citicoline sodium) .

Results

The primary endpoint was the proportion of patients achieving a modified Rankin Scale (mRS) score of ≤2 at 90 days post-treatment. The results demonstrated that:

  • Cinepazide Maleate Group : 60.9% achieved mRS ≤2
  • Placebo Group : 50.1% achieved mRS ≤2
  • Statistical Significance : p = 0.0004

Additionally, the Barthel Index (a measure of daily living activities) showed significant improvement:

  • Cinepazide Maleate Group : 53.4% achieved Barthel Index ≥95
  • Placebo Group : 46.7% achieved Barthel Index ≥95
  • Statistical Significance : p = 0.0230

These findings indicate that cinepazide maleate significantly enhances neurological function and daily living activities compared to placebo .

Mechanisms Supporting Neuroprotection

Research has indicated that cinepazide maleate exerts protective effects on neuronal cells under stress conditions such as oxygen-glucose deprivation. A study utilizing PC12 cells demonstrated that cinepazide maleate could preserve mitochondrial function by stabilizing mitochondrial membrane potential, thereby preventing apoptosis in neuronal cells .

Moreover, cinepazide maleate has shown potential in promoting recovery from spinal cord injuries by inhibiting inflammation and prolonging neuronal survival .

Adverse Effects and Safety Profile

While cinepazide maleate has been shown to be generally safe, there have been reports of adverse effects. Notably, a case report highlighted instances of agranulocytosis associated with cinepazide maleate usage, emphasizing the need for careful monitoring during treatment .

In the aforementioned clinical trial, no unexpected adverse events were reported, suggesting that the compound is well tolerated among patients receiving treatment for acute ischemic stroke .

特性

CAS番号

26328-04-1

分子式

C26H35N3O9

分子量

533.6 g/mol

IUPAC名

but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;

InChIキー

XSTJTOKYCAJVMJ-UHDJGPCESA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

異性体SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

正規SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

外観

Solid

melting_point

135°C

Key on ui other cas no.

28044-44-2
26328-04-1

ピクトグラム

Irritant

純度

> 95%

数量

Milligrams-Grams

同義語

1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine
1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
67350-MD
cinepazide
cinepazide maleate
MD-67350 free base
Vasodistal

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinepazide maleate
Reactant of Route 2
Cinepazide maleate
Reactant of Route 3
Reactant of Route 3
Cinepazide maleate
Reactant of Route 4
Reactant of Route 4
Cinepazide maleate
Reactant of Route 5
Cinepazide maleate
Reactant of Route 6
Reactant of Route 6
Cinepazide maleate
Customer
Q & A

ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:

  • Modulating the MAPK signaling pathway: Cinepazide maleate pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []
  • Increasing adenosine concentration: Cinepazide maleate might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []

ANone: Yes, studies indicate that cinepazide maleate treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []

ANone: Cinepazide maleate has been investigated for its potential in treating various conditions, including:

  • Acute cerebral infarction [, , , , , ]
  • Traumatic brain injury [, ]
  • Hypertensive cerebral hemorrhage [, ]
  • Vertebral-basilar artery insufficiency [, , ]
  • Diabetic foot [, ]
  • Coronary heart disease with ventricular dysfunction in diabetic patients []
  • Sudden hearing loss []
  • Diabetic peripheral neuropathy []

ANone: Several studies suggest that cinepazide maleate can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []

ANone: Yes, studies have compared cinepazide maleate to other treatment options:

  • In hypertensive cerebral hemorrhage, cinepazide maleate showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []
  • For vertebral-basilar insufficiency, cinepazide maleate demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []

ANone: While generally considered safe, some studies have reported on adverse effects:

  • A comparison study indicated a lower incidence of adverse effects with cinepazide maleate compared to low molecular weight dextran following digital replantation surgery. []
  • Despite its efficacy in treating vertebral-basilar insufficiency, cinepazide maleate exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []

ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving cinepazide maleate and the control group, suggesting that cinepazide maleate does not interfere with blood pressure management in this patient population. []

ANone: Studies have investigated the compatibility and stability of cinepazide maleate injection with various infusion solvents:

  • Cinepazide maleate remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []
  • Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []

ANone: A patent describes a specific cinepazide maleate injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the cinepazide maleate cis-isomer during long-term storage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。